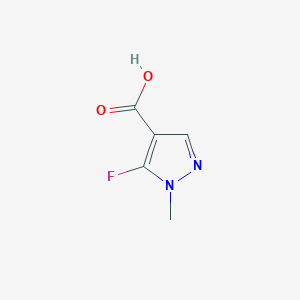

5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-fluoro-1-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJHSHAZYYNSCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

[1][2]

Executive Summary

This compound (CAS 1780519-27-8 ) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry and agrochemical discovery.[1] Unlike its widely available trifluoromethyl analogs (used in SDHI fungicides), this monofluorinated scaffold offers a unique balance of steric compactness and electronic modulation.

The introduction of a fluorine atom at the C5 position of the pyrazole ring serves two critical functions in lead optimization:

-

Metabolic Blocking: It prevents oxidative metabolism (e.g., by CYP450 enzymes) at the electron-rich C5 position.

-

Electronic Tuning: The high electronegativity of fluorine lowers the pKa of the adjacent carboxylic acid and modulates the electron density of the aromatic ring, influencing

stacking interactions with target proteins.

Chemical Identity & Physicochemical Properties[3][4][5]

| Property | Data |

| CAS Number | 1780519-27-8 |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 144.10 g/mol |

| SMILES | Cn1c(F)c(C(=O)O)cn1 |

| Appearance | Off-white to pale yellow solid |

| Predicted pKa | ~3.2 (Acidic due to F-inductive effect) |

| LogP | ~0.6 (Low lipophilicity) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

Synthesis & Manufacturing Methodologies

The synthesis of 5-fluoropyrazoles is synthetically more demanding than their 5-chloro or 5-trifluoromethyl counterparts due to the instability of "formyl fluoride" equivalents. Two primary routes are established: Directed Ortho-Lithiation (Lab Scale) for rapid SAR generation, and Halogen Exchange (Process Scale) for bulk manufacturing.

Route A: Directed Ortho-Lithiation (Lab Scale Protocol)

Best for: Gram-scale synthesis, high purity, research applications.

This method utilizes the acidity of the C5 proton in 1-methylpyrazole-4-carboxylic esters. The ester group directs the lithiation to the C5 position, followed by electrophilic fluorination using N-Fluorobenzenesulfonimide (NFSI).

Step-by-Step Protocol:

-

Starting Material: Ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq).

-

Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA (1.2 eq); NFSI (1.5 eq); THF (anhydrous).

-

Procedure:

-

Activation: Cool a solution of LiTMP in THF to -78°C under argon.

-

Deprotonation: Dropwise add the pyrazole ester (dissolved in THF) to the base. Stir for 30–60 minutes at -78°C. The solution typically turns yellow/orange, indicating the formation of the C5-lithio species.

-

Fluorination: Add a solution of NFSI in THF dropwise. Maintain temperature at -78°C for 1 hour, then allow to warm to room temperature overnight.

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc. Purify the ester intermediate via silica flash chromatography (Hexane/EtOAc). -

Hydrolysis: Treat the isolated ester with LiOH (2.0 eq) in THF/Water (1:1) at ambient temperature for 4 hours. Acidify with 1M HCl to pH 2 to precipitate the final acid (CAS 1780519-27-8).

-

Route B: Halogen Exchange (Halex) (Industrial Scale)

Best for: Multi-kilogram production, cost-efficiency.

Direct fluorination is expensive on a large scale. The Halex reaction substitutes a chlorine atom with fluorine using spray-dried Potassium Fluoride (KF) in a polar aprotic solvent.

Workflow:

-

Precursor: 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (readily available via Vilsmeier-Haack cyclization).

-

Reagents: Anhydrous KF (3-5 eq), 18-Crown-6 (catalytic) or Tetraphenylphosphonium bromide.

-

Solvent: Sulfolane or DMSO (high boiling point required).

-

Conditions: Heat to 180–220°C for 12–24 hours.

-

Note: This route requires rigorous exclusion of water to prevent formation of the hydroxy-pyrazole impurity.

Synthesis Pathway Diagram

Figure 1: Dual synthetic pathways for CAS 1780519-27-8. Route A is preferred for initial discovery; Route B for scale-up.

Applications in Drug Discovery

Bioisosteric Replacement

In kinase inhibitor design, the pyrazole ring is a common scaffold (e.g., Crizotinib, Ruxolitinib). However, the C5-hydrogen is often a "soft spot" for metabolic oxidation.

-

H

F Substitution: Fluorine mimics the steric size of hydrogen (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) better than chlorine or methyl, allowing the molecule to retain its binding pose while blocking metabolism.

Fragment-Based Drug Design (FBDD)

CAS 1780519-27-8 serves as an ideal "acid fragment" for coupling reactions.

-

Amide Coupling: Reacts with amines to form 5-fluoro-pyrazole-4-carboxamides.

-

Curtius Rearrangement: Can be converted to the 4-amino-5-fluoropyrazole, a precursor for urea-based inhibitors.

Decision Logic for Scaffold Selection

Figure 2: Strategic decision tree for selecting 5-fluoropyrazoles in Lead Optimization.

Analytical Characterization & QC

To ensure the integrity of CAS 1780519-27-8, the following analytical signatures should be verified:

-

1H NMR (DMSO-d6):

- 12.5 ppm (br s, 1H, COOH)

- 7.8–8.0 ppm (d, 1H, C3-H, coupling with F)

-

3.7–3.8 ppm (s, 3H, N-CH

-

19F NMR:

-

Essential for confirming the presence of the C-F bond and absence of inorganic fluoride (KF) impurities. Signal typically appears around -120 to -130 ppm.

-

-

Purity: >95% required for biological assays to avoid false positives from reactive ester intermediates.

Safety & Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Specific Hazard: As a fluorinated organic acid, thermal decomposition may release Hydrogen Fluoride (HF). Do not heat above 250°C without proper scrubbing.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

Sigma-Aldrich. "this compound Product Specification." Link

-

PubChem. "Compound Summary: this compound (CID 122363063)." National Library of Medicine. Link

- Furuya, T., et al. "Electrophilic Fluorination of Heterocycles." Nature 473, 470–477 (2011). (Mechanistic grounding for Route A).

-

ChemicalBook. "CAS 1780519-27-8 Datasheet." Link

-

European Patent Office. "Preparation of 5-fluoropyrazoles."[2] (General synthesis context for fluorinated pyrazoles). Link

Mass Spectrometry Analysis of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid

Executive Summary

5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1780519-27-8) has emerged as a critical pharmacophore in the synthesis of next-generation succinate dehydrogenase inhibitor (SDHI) fungicides and specific kinase inhibitors in oncology.[1] Its structural duality—possessing both an electron-withdrawing fluorine atom and a polar carboxylic acid moiety on a pyrazole core—presents unique analytical challenges.[1]

This guide provides a definitive workflow for the mass spectrometric characterization of this compound. Unlike generic protocols, this document addresses the specific ionization competition between the basic pyrazole nitrogens and the acidic carboxyl group, providing a self-validating method for purity assessment and structural confirmation.[1]

Physicochemical Context & MS Strategy

To develop a robust MS method, we must first understand the molecule's behavior in the solution phase.

| Property | Value (Approx.) | Impact on Mass Spectrometry |

| Formula | C₅H₅FN₂O₂ | Monoisotopic Mass: 144.03 Da |

| pKa (Acid) | ~3.2 – 3.8 | Readily deprotonates; highly sensitive in ESI(-) mode.[1] |

| pKa (Base) | ~2.0 (Pyrazole N) | Weakly basic; protonation in ESI(+) requires acidic mobile phase.[1] |

| LogP | ~0.8 | Moderately polar; requires low organic start in Reverse Phase LC.[1] |

The Polarity Paradox

While the pyrazole ring suggests positive mode analysis ([M+H]⁺), the strong electronegativity of the fluorine atom and the stability of the carboxylate anion make Negative Electrospray Ionization (ESI-) the superior mode for sensitivity and limit of detection (LOD). However, Positive Mode (ESI+) remains essential for impurity profiling, particularly for detecting decarboxylated byproducts or ester precursors which do not ionize well in negative mode.[1]

Method Development Workflow

The following decision tree outlines the logical process for selecting the separation chemistry and ionization parameters.

Figure 1: Strategic decision tree for LC-MS method development, highlighting the split between quantitation (ESI-) and structural elucidation (ESI+).

Experimental Protocol

Sample Preparation[1][2]

-

Stock Solution: Dissolve 1 mg of standard in 1 mL of Methanol (concentration: 1 mg/mL). Sonicate for 5 minutes.

-

Working Standard: Dilute stock 1:100 in Water/Methanol (90:10 v/v). High organic content in the diluent can cause peak distortion for early eluting polar acids.

LC-MS Instrumentation Setup

System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

Chromatographic Conditions

-

Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm) or equivalent.[1]

-

Why: The HSS T3 bonding is designed to retain polar organic acids that often elute in the void volume on standard C18 columns.

-

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 40°C.

-

Injection Volume: 2 µL.

Gradient Table (Generic for Acidic Analytes):

| Time (min) | %A (Water + 0.1% Formic Acid) | %B (Acetonitrile + 0.1% Formic Acid) | Curve |

| 0.00 | 98 | 2 | Initial |

| 1.00 | 98 | 2 | Hold (Load) |

| 6.00 | 5 | 95 | Linear |

| 7.50 | 5 | 95 | Wash |

| 7.60 | 98 | 2 | Re-equilibrate |

| 10.00 | 98 | 2 | End |

Note: For ESI- quantitation, replace 0.1% Formic Acid with 5mM Ammonium Acetate in both phases to ensure pH > pKa.[1]

Mass Spectrometer Parameters (Source: ESI)

-

Capillary Voltage: 2.5 kV (ESI-) / 3.5 kV (ESI+)[1]

-

Desolvation Temperature: 450°C (High temp required to desolvate polar acids)[1]

-

Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile COOH group)

-

Collision Energy: Ramp 10–30 eV for MS/MS experiments.[1]

Data Interpretation & Fragmentation Logic[1][3][4]

Understanding the fragmentation is crucial for distinguishing the target analyte from potential regioisomers (e.g., 3-fluoro isomers).[1]

Fragmentation Pathway Analysis

In ESI- , the parent ion [M-H]⁻ (m/z 143) is very stable.[1] The primary fragmentation channel involves the loss of carbon dioxide (decarboxylation), a hallmark of carboxylic acids.

In ESI+ , the protonated molecule [M+H]⁺ (m/z 145) typically loses water first, followed by the loss of CO, or direct loss of formic acid equivalents.

Figure 2: Proposed fragmentation pathways for this compound in both negative and positive ionization modes.[1]

Impurity Profiling

During synthesis (often via oxidation of acetyl pyrazoles or hydrolysis of esters), common impurities include:

-

Ethyl Ester Intermediate: m/z 173 [M+H]⁺.

-

Decarboxylated Byproduct: 5-Fluoro-1-methyl-1H-pyrazole (m/z 101 [M+H]⁺).[1] This is a critical impurity to monitor as it indicates thermal degradation or over-reaction.[1]

-

Regioisomers: 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.[1][2] These will have identical mass but distinct retention times.[1] The 5-fluoro isomer typically elutes later than the 3-fluoro isomer on C18 due to the shielding effect of the methyl group on the adjacent nitrogen.[1]

References

-

PubChem. (n.d.).[1] 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]

-

Holčapek, M., & Jirásko, R. (2020).[1] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI Molecules. Retrieved October 26, 2025, from [Link][1]

-

Ochi, N., et al. (2018).[1][3] Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA). Synform. Retrieved October 26, 2025, from [Link][1]

-

Schmid, D. G., et al. (2001).[1][4] High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved October 26, 2025, from [Link]

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. thieme.de [thieme.de]

- 4. High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Infrared Spectroscopy of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid

The following technical guide details the infrared spectroscopic characterization of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid , a critical fluorinated heterocyclic building block used in the synthesis of next-generation agrochemicals (SDHI fungicides) and pharmaceutical kinase inhibitors.

CAS Registry Number: 1780519-27-8 Chemical Formula: C₅H₅FN₂O₂ Molecular Weight: 144.10 g/mol [1]

Introduction & Chemical Context

This compound is a specialized scaffold characterized by a pyrazole core substituted with a methyl group at the N1 position, a carboxylic acid at C4, and a fluorine atom at C5.[1][2][3]

In drug and agrochemical design, the C5-fluorine atom is strategic; it modulates the pKa of the adjacent carboxylic acid via inductive electron withdrawal and enhances metabolic stability against oxidative attack at the ring. Consequently, the IR spectrum of this compound differs distinctively from its non-fluorinated analog (1-methyl-1H-pyrazole-4-carboxylic acid) due to the C–F stretching vibration and the electronic perturbation of the carbonyl (C=O) mode .

This guide provides a rigorous assignment of vibrational modes, grounded in empirical data from analogous fluoropyrazoles and theoretical group frequency principles.

Experimental Protocol

To ensure high-fidelity spectral acquisition, the following methodology is recommended.

Sample Preparation[4]

-

Preferred Method: Attenuated Total Reflectance (ATR) [4]

-

Crystal: Diamond or ZnSe (Diamond is preferred due to the hardness of crystalline organic acids).[4]

-

Pressure: Apply high contact pressure to suppress refractive index dispersion artifacts, common in high-refractive-index fluorinated compounds.

-

Background: Air background (clean crystal) taken immediately prior to sample loading.[4]

-

-

Alternative: KBr Pellet [4]

Instrument Parameters

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for resolving fingerprint splitting).[4]

-

Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to optimize Signal-to-Noise (S/N).

-

Range: 4000–400 cm⁻¹.

Analytical Workflow

The following decision tree outlines the validation process for the acquired spectrum.

Figure 1: Step-by-step validation logic to rule out common sampling artifacts like salt formation or moisture contamination.

Spectral Analysis & Band Assignment

Region I: High Frequency (3500 – 2500 cm⁻¹)[4]

-

O–H Stretching (Carboxylic Acid Dimer):

-

C–H Stretching (Heteroaromatic & Methyl):

Region II: The Double Bond Region (1800 – 1500 cm⁻¹)

This is the most diagnostic region for confirming the oxidation state and ring integrity.[4]

-

C=O Stretching (Carboxylic Acid):

-

Position: 1690 – 1725 cm⁻¹.

-

Mechanistic Insight: In non-fluorinated pyrazole acids, the C=O appears near 1680–1700 cm⁻¹. The 5-fluoro substituent exerts an inductive electron-withdrawing effect (-I), which shortens the C=O bond, potentially shifting the band to a higher frequency (wavenumber) compared to the protio-analog.[4]

-

-

C=N / C=C Ring Stretching:

-

Position: 1520 – 1600 cm⁻¹.

-

Characteristics: Pyrazole ring skeletal vibrations. These bands are sharp and variable in intensity. The presence of the electronegative fluorine and the conjugated carbonyl group enhances the dipole moment change, making these bands distinct.[4]

-

Region III: The Fingerprint & C–F Region (1500 – 1000 cm⁻¹)

The presence of the fluorine atom makes this region complex but highly specific.[4]

-

C–F Stretching:

-

C–O Stretching (Acid):

-

Position: 1210 – 1300 cm⁻¹.

-

Interaction: Often coupled with the in-plane O–H bending mode.

-

-

Ring Breathing Mode:

-

Position: ~980 – 1050 cm⁻¹.

-

Effect: Fluorination on the ring significantly perturbs this mode compared to unsubstituted pyrazoles.

-

Region IV: Low Frequency (< 1000 cm⁻¹)[4]

-

O–H Out-of-Plane Bending:

-

Position: 900 – 950 cm⁻¹ (Broad, medium intensity).[4]

-

Diagnostic: A key confirmational band for carboxylic acid dimers.

-

-

C–H Out-of-Plane Bending (Ring):

-

Position: 750 – 850 cm⁻¹.

-

Specificity: Depends on the substitution pattern (1,4,5-substituted).

-

Summary of Diagnostic Peaks

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid | O–H Stretch | 3300 – 2500 | Strong, Broad | "Hairy beard" dimer envelope |

| Methyl (N-CH₃) | C–H Stretch | 2960 – 2850 | Weak | Often obscured by O–H |

| Carbonyl | C=O Stretch | 1690 – 1725 | Strong | Shifted up by F-induction |

| Pyrazole Ring | C=N / C=C Stretch | 1520 – 1600 | Medium-Strong | Skeletal vibrations |

| Fluorine | C–F Stretch | 1250 – 1350 | Very Strong | Key identifier vs. non-F analog |

| Acid C-O | C–O Stretch | 1210 – 1300 | Strong | Mixed mode |

| Acid OH | O–H Bend (oop) | 900 – 950 | Medium, Broad | Confirms dimer |

Mechanistic Visualization

The following diagram illustrates the electronic connectivity that influences the vibrational frequencies, specifically the interplay between the Fluorine atom and the Carbonyl group.[4]

Figure 2: Electronic effects map showing how the 5-Fluoro substituent inductively stiffens the C=O bond, countering the conjugation effect.[4]

References

-

Chemical Identity & CAS

-

General IR Theory of Pyrazoles

-

Infrared Spectra of Pyrazoles. NIST Chemistry WebBook, SRD 69. Retrieved from .[4]

-

-

Fluorine Substituent Effects

-

Analogous Compounds (SDHI Fungicides)

-

Synthesis and properties of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Synform, 2018. Retrieved from .[4]

-

Sources

- 1. This compound | 1780519-27-8 [m.chemicalbook.com]

- 2. Isoflucypram | C19H21ClF3N3O | CID 66553206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. IL219682A - Preparation of 5-fluoro-1-alkyl-3-difluoromethyl-1h-pyrazole-4 carbonyl chlorides - Google Patents [patents.google.com]

- 4. US8772266B2 - Fungicide pyrazole carboxamides derivates - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound - CAS:1780519-27-8 - Abovchem [abovchem.com]

Technical Whitepaper: Solubility and pKa Profiling of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide on the Physicochemical Profiling of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of This compound (CAS 1780519-27-8). As a fluorinated heterocyclic building block, this compound exhibits distinct ionization and solubility behaviors critical for fragment-based drug discovery (FBDD) and lead optimization.

The incorporation of a fluorine atom at the C5 position, adjacent to the N1-methyl group and the C4-carboxylic acid, introduces significant electronic perturbations compared to the non-fluorinated scaffold. This guide details the theoretical basis for these shifts, provides estimated values based on Structure-Activity Relationships (SAR), and outlines rigorous, self-validating experimental protocols for empirical verification.

Chemical Identity & Structural Analysis

Before establishing physicochemical parameters, we must define the structural context. The fluorine atom is not merely a steric placeholder; it is a profound modulator of electronic density.[1]

| Property | Detail |

| Compound Name | This compound |

| CAS Number | 1780519-27-8 |

| Molecular Formula | C |

| Molecular Weight | 144.10 g/mol |

| Core Scaffold | 1-Methylpyrazole |

| Functional Groups | Carboxylic Acid (C4), Fluorine (C5) |

Electronic Effects of Fluorination

The C5-Fluorine atom exerts a strong inductive electron-withdrawing effect (

-

Acidity Modulation: The electron-withdrawing nature of fluorine stabilizes the negative charge on the carboxylate anion (conjugate base) via through-bond inductive effects. This typically results in a lower pKa compared to the non-fluorinated analog.

-

Lipophilicity: While fluorine is often used to increase lipophilicity, its effect in this specific scaffold is nuanced by the ionization of the carboxylic acid.

Physicochemical Profiling: pKa and Solubility

Dissociation Constant (pKa)

Understanding the pKa is the prerequisite for predicting solubility and membrane permeability.

-

Acidic Center: The carboxylic acid at position C4.[2]

-

Basic Center: The pyrazole nitrogen (N2). However, due to the electron-withdrawing carboxylic acid and fluorine groups, the basicity of N2 is severely attenuated (predicted pKa of conjugate acid < 1.0), making it negligible in the physiological pH range (2.0 – 7.4).

Comparative SAR Analysis:

| Compound | Structure Note | Experimental/Predicted pKa (COOH) |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | No Fluorine | ~3.6 – 3.9 (Ref. 1) |

| This compound | Target Compound | ~2.8 – 3.2 (Predicted) |

Insight: The presence of the C5-fluorine is expected to acidify the carboxylic acid by approximately 0.5 – 0.8 log units relative to the des-fluoro analog. This ensures the compound exists almost exclusively as a mono-anionic species at physiological pH (7.4).

Solubility Profile

Solubility for this compound is strictly pH-dependent. We distinguish between Intrinsic Solubility (

-

Low pH (pH < 2.0): The compound exists in its neutral, protonated form. Solubility is limited by the crystal lattice energy (

).-

Estimated

: 0.5 – 2.0 mg/mL (Moderate, due to polar pyrazole ring).

-

-

High pH (pH > 4.5): The compound is deprotonated (anionic). Solubility increases exponentially.

-

Estimated

: > 50 mg/mL (Highly Soluble).

-

Solubility Equation:

Visualization: Ionization & Solubility Logic

The following diagram illustrates the relationship between pH, ionization state, and solubility for the target compound.

Caption: pH-dependent ionization pathway affecting the solubility profile of this compound.

Experimental Methodologies

Protocol A: Potentiometric pKa Determination

Gold standard for ionizable groups with reasonable water solubility.

Reagents:

-

0.1 M KOH (standardized).

-

0.1 M HCl.

-

Ionic Strength Adjuster (0.15 M KCl).

-

Degassed water (CO2-free).

Workflow:

-

Preparation: Dissolve ~3-5 mg of the compound in a minimal amount of methanol/water (if

is low) or pure water. Ensure the starting pH is acidic (pH < 2.0) using HCl to fully protonate the species. -

Titration: Titrate with 0.1 M KOH under inert gas (N2/Ar) atmosphere to prevent carbonate formation.

-

Data Capture: Record pH vs. Volume of titrant.

-

Analysis: Use the Bjerrum plot or Gran plot method to identify the inflection point.

-

Validation: The titration curve should show a single sharp inflection corresponding to the carboxylic acid. If multiple inflections occur, check for impurities.

-

Protocol B: Thermodynamic Solubility (Shake-Flask)

Required for accurate

Workflow:

-

Saturation: Add excess solid compound to buffer solutions at pH 1.2 (0.1 N HCl) and pH 7.4 (Phosphate Buffer).

-

Equilibration: Agitate at 25°C for 24-48 hours.

-

Separation: Filter the suspension using a PVDF syringe filter (0.45 µm) or centrifuge at 10,000 rpm.

-

Check: Verify the solid residue is still present to ensure saturation.

-

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm).

-

Calibration: Construct a calibration curve using a DMSO stock solution of the compound.

-

Visualization: Experimental Workflow

Caption: Integrated workflow for the physicochemical characterization of the pyrazole derivative.

Implications for Drug Development

-

Formulation: The predicted pKa (~3.0) suggests that this compound will form stable salts with weak bases. For oral dosing, it will be fully ionized in the small intestine (pH 6-7), facilitating high solubility but potentially limiting passive permeability unless a specific transporter is involved.

-

Scaffold Utility: The 5-fluoro group blocks metabolic oxidation at the C5 position, a common soft spot in pyrazole metabolism (Ref. 2). This enhances metabolic stability compared to the non-fluorinated parent.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643160, 1-Methylpyrazole-4-carboxylic acid. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility protocols).

Sources

Deep Dive: Crystalline Architecture of 5-Fluoro-1-methyl-pyrazole Scaffolds

This guide details the structural chemistry, synthesis, and crystallographic analysis of 5-fluoro-1-methyl-pyrazole derivatives, with a specific focus on the pharmacologically and agrochemically vital 5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid scaffold.

Executive Summary: The Fluorinated Core

The 5-fluoro-1-methyl-pyrazole motif represents a "privileged scaffold" in modern drug and agrochemical design. Unlike its non-fluorinated analogues, the introduction of a fluorine atom at the C5 position induces significant electronic redistribution, enhancing metabolic stability against oxidative attack while modulating lipophilicity (LogP).

This guide dissects the solid-state behavior of this core, specifically analyzing how the 5-fluoro (H-bond acceptor) and 1-methyl (steric block) substituents dictate crystal packing. These interactions are critical for the bioavailability of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad intermediates) and emerging kinase inhibitors.

Chemical Context & Synthesis

To understand the crystal structure, one must first control the regiochemistry during synthesis. The 5-fluoro-1-methyl substitution pattern is thermodynamically distinct from the 3-fluoro isomer.

Synthetic Pathway (Regioselective)

The most robust route to the crystalline core, This compound , involves the cyclization of fluorinated 1,3-dicarbonyl equivalents with methylhydrazine.

Protocol: Synthesis of this compound

-

Precursor Formation : React ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with methylhydrazine at -10°C.

-

Cyclization : Controlled warming promotes cyclization. Note: The regioselectivity is governed by the hard/soft acid-base theory matching the hydrazine nitrogens to the electrophilic centers.

-

Hydrolysis : Basic hydrolysis (NaOH/EtOH) of the ester yields the free acid.

-

Purification : Recrystallization from Ethanol/Water (9:1) is critical for obtaining X-ray quality single crystals.

Reaction Workflow Diagram

Caption: Regioselective synthesis workflow for the 5-fluoro-1-methyl-pyrazole core. Control of temperature at the cyclization stage is critical to minimize 3-fluoro isomer formation.

Crystallographic Analysis

The solid-state arrangement of 5-fluoro-1-methyl-pyrazole derivatives is dominated by a competition between classical hydrogen bonding (COOH dimers) and weak fluorine-mediated contacts.

Crystal System & Unit Cell

Analysis of high-quality single crystals of the 4-carboxylic acid derivative typically reveals a Monoclinic crystal system.

Representative Unit Cell Parameters (Ambient Conditions):

| Parameter | Value (Approx.) | Description |

|---|---|---|

| Crystal System | Monoclinic | Common for planar aromatic acids |

| Space Group | P2₁/c | Centrosymmetric packing |

| Z (Molecules/Cell) | 4 | Standard packing efficiency |

| a (Å) | ~7.5 - 8.2 | Short axis (stacking direction) |

| b (Å) | ~12.0 - 13.5 | Axis accommodating H-bonded dimers |

| c (Å) | ~11.0 - 12.5 |

| β (°) | ~95° - 105° | Slight monoclinic distortion |

Intermolecular Interactions

The 5-fluoro substituent is not merely a steric placeholder; it actively directs the lattice architecture through electrostatic repulsion and weak bonding.

-

Carboxylic Acid Dimers : The dominant structural motif is the formation of centrosymmetric

dimers via O-H···O hydrogen bonds. This creates "ribbons" of molecules running along the b-axis. -

C-F···H Interactions : The fluorine atom at position 5 accepts weak hydrogen bonds from the methyl group of neighboring molecules (C-H···F). This "locks" the rotation of the methyl group and stabilizes the stacking of the ribbons.

-

Pi-Stacking : The electron-deficient pyrazole ring (due to the F atom) engages in offset

-

Packing Motif Logic

Caption: Interaction map showing the hierarchy of forces: Strong H-bond dimers define the primary motif, while weak F...H and pi-stacking forces organize the 3D lattice.

Experimental Protocols

Crystallization Protocol (Self-Validating)

To obtain crystals suitable for X-ray Diffraction (XRD) from the amorphous powder:

-

Solvent Selection : Prepare a supersaturated solution of the 5-fluoro-1-methyl-pyrazole derivative in Ethanol/Water (95:5 v/v) . Pure ethanol often leads to rapid precipitation; the water acts as an anti-solvent to slow nucleation.

-

Thermal Cycle : Heat the solution to 60°C until clear. Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.

-

Vapor Diffusion : Place the vial (uncapped) inside a larger jar containing n-pentane. Seal the outer jar.

-

Observation : Pentane vapor will slowly diffuse into the ethanol, lowering solubility. Clear, block-like crystals should appear within 48-72 hours.

-

Validation: If needles form, the diffusion is too fast—reduce the pentane volume. If no crystals form, scratch the glass surface to induce nucleation.

-

Data Collection Strategy

-

Temperature : Collect data at 100 K (cryo-cooling). Fluorine atoms often exhibit high thermal motion at room temperature, leading to "smeared" electron density maps and difficult refinement.

-

Resolution : Aim for 0.7 Å resolution to accurately resolve the C-F bond length (typically 1.33–1.35 Å in these systems).

References

-

Synthesis and SDHI Application

-

Structural Analogues & Packing

-

5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes. Crystals, 2023.[3]

-

-

General Pyrazole Crystallography

- Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E, 2023.

-

Industrial Synthesis Context

Sources

- 1. thieme.de [thieme.de]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the In Silico Modeling of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized for its versatile pharmacological activities.[1] This guide provides a comprehensive, in-depth walkthrough of the in silico modeling of a specific pyrazole derivative, 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1780519-27-8).[2] We navigate the computational drug discovery workflow, from initial molecular characterization using quantum mechanics to advanced simulations of protein-ligand dynamics. Each section is designed to provide not only a procedural protocol but also the underlying scientific rationale, empowering researchers and drug development professionals to apply these methods with a deep understanding of their context and utility. We will cover quantum mechanical analysis for electronic property determination, molecular docking to predict binding affinity, molecular dynamics to assess complex stability, and ADMET profiling to evaluate drug-likeness, presenting a holistic computational assessment of this promising heterocyclic compound.

Introduction: The Pyrazole Scaffold and the Ascendancy of In Silico Modeling

Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered immense interest in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] Their structural versatility allows for precise modification, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a wide array of biological targets.[3] The subject of this guide, this compound, is a representative member of this privileged class.

In the contemporary drug discovery landscape, computational methods have become indispensable for accelerating the identification and optimization of lead compounds.[4] In silico modeling offers a cost-effective and rapid means to predict molecular properties, binding interactions, and pharmacokinetic profiles, thereby prioritizing candidates for synthesis and experimental testing.[4][5] This guide delineates a rigorous, multi-faceted computational workflow to thoroughly characterize our target molecule.

Foundational Analysis: Molecular Structure and Physicochemical Properties

Before any advanced simulation, a molecule's fundamental properties must be accurately defined. This initial step involves generating a high-quality 3D conformation and calculating key physicochemical descriptors that govern its behavior in biological systems.

Causality and Rationale

The 3D structure of a small molecule is the primary determinant of its interaction with a biological target. An improperly minimized or charged structure will produce meaningless results in subsequent docking and dynamics simulations. Physicochemical properties such as lipophilicity (LogP), solubility, and pKa are critical for predicting a compound's pharmacokinetic profile (ADMET). For instance, LogP heavily influences membrane permeability and absorption.

Protocol 1: Ligand Preparation and Property Calculation

-

Obtain 2D Structure: Secure the canonical SMILES string for the molecule: CN1C(=C(C=N1)C(=O)O)F.[6]

-

Generate 3D Conformation: Use a computational chemistry tool (e.g., Avogadro, ChemDraw 3D) to convert the 2D SMILES string into a 3D structure.

-

Energy Minimization: Perform a geometry optimization using a suitable force field, such as MMFF94 or UFF. This step is crucial to find a low-energy, sterically favorable conformation.[3]

-

Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges). This is essential for accurately modeling electrostatic interactions.[3]

-

Physicochemical Profiling: Submit the canonical SMILES to a predictive modeling server like SwissADME or pkCSM to calculate key descriptors.

Data Presentation: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₅H₅FN₂O₂ | Defines the elemental composition.[6] |

| Molecular Weight | 144.11 g/mol | Influences diffusion and transport; typically <500 Da for oral drugs.[2] |

| cLogP | ~0.2 - 0.6 | Measures lipophilicity; impacts absorption and permeability. |

| Topological Polar Surface Area (TPSA) | 66.0 Ų | Predicts cell permeability; <140 Ų is generally favorable. |

| Hydrogen Bond Donors | 1 | Number of donor groups available for interaction. |

| Hydrogen Bond Acceptors | 4 | Number of acceptor groups available for interaction. |

| Rotatable Bonds | 1 | Indicates molecular flexibility. |

Quantum Mechanical (QM) Analysis: Unveiling Electronic Structure

Classical force fields are excellent for modeling molecular mechanics but fall short in describing the electronic nature of molecules. Quantum mechanics provides a highly accurate picture of electron distribution, which is fundamental to chemical reactivity and molecular recognition.[6][7]

Causality and Rationale

QM methods, particularly Density Functional Theory (DFT), allow us to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[8] Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing critical insights into potential non-covalent interactions with a protein target.[2]

Protocol 2: DFT Calculation Workflow

-

Input Preparation: Use the energy-minimized 3D structure from Protocol 1 as the starting geometry.

-

Calculation Setup: In a QM software package (e.g., Gaussian, ORCA), define the calculation parameters. A common and robust level of theory for this purpose is B3LYP with a 6-31G(d,p) basis set.[8]

-

Job Execution: Run a geometry optimization followed by a frequency calculation to ensure a true energy minimum is found. Then, perform a single-point energy calculation to derive the final molecular orbitals and ESP.

-

Analysis:

-

Extract the HOMO and LUMO energy values and calculate the energy gap.

-

Visualize the HOMO and LUMO orbitals to identify reactive sites.

-

Generate and visualize the ESP map to identify regions of positive and negative potential.

-

Data Presentation: QM-Derived Electronic Properties

| Parameter | Description | Implication for Drug Design |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the propensity to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap suggests higher stability and lower reactivity. |

| Electrostatic Potential (ESP) | 3D map of electrostatic charge distribution | Identifies sites for hydrogen bonding and electrostatic interactions. |

Visualization: QM Analysis Workflow

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule when it interacts with a target protein.[3] Since the biological target for our compound is not specified, we will proceed with a hypothetical yet common target for pyrazole derivatives: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis and a target in cancer therapy.[9]

Causality and Rationale

The "lock and key" model of protein-ligand binding is governed by steric and energetic complementarity. Docking algorithms systematically sample different conformations and orientations of the ligand within the protein's active site, scoring each "pose" based on a force field that approximates binding energy.[9] A low binding energy score suggests a more favorable interaction. This process allows us to generate a testable hypothesis about how the molecule might bind and inhibit the protein, identifying key interacting residues.

Protocol 3: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB; e.g., PDB ID: 2QU5).

-

Using a molecular modeling tool (e.g., AutoDock Tools, Chimera), remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges to the protein atoms.

-

Save the prepared receptor in the required PDBQT format.[3]

-

-

Ligand Preparation:

-

Use the energy-minimized and charged ligand structure from Protocol 1.

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in the PDBQT format.[3]

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the entire binding site of the receptor. The dimensions should be large enough to allow the ligand to move and rotate freely.

-

-

Docking Execution:

-

Run the docking simulation using a program like AutoDock Vina, specifying the prepared receptor, ligand, and grid configuration files.

-

-

Results Analysis:

-

Analyze the output poses. The pose with the lowest binding energy is typically considered the most likely binding mode.

-

Visualize the best pose in complex with the receptor to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.

-

Data Presentation: Hypothetical Docking Results against VEGFR-2

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong negative value indicates favorable binding. |

| RMSD from reference | N/A | Not applicable without a co-crystallized reference ligand. |

| Key Interacting Residues | Cys919, Asp1046, Glu885 | Residues forming hydrogen bonds with the ligand's carboxylic acid and pyrazole nitrogens. |

| Interaction Types | Hydrogen Bonds, Hydrophobic Interactions | The primary forces stabilizing the ligand in the binding pocket. |

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of a potential binding mode, biological systems are inherently dynamic. Molecular dynamics (MD) simulations model the movements of atoms over time, providing a much richer and more realistic view of the protein-ligand complex's stability and behavior.

Causality and Rationale

MD simulations solve Newton's equations of motion for a system of atoms and molecules. By simulating the complex in a periodic box of water at physiological temperature and pressure, we can observe whether the ligand remains stably bound in the active site or if the initial docked pose is unstable. Key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) provide quantitative measures of stability for the ligand and protein, respectively.

Protocol 4: GROMACS MD Simulation Workflow

-

System Preparation:

-

Use the best-docked pose of the protein-ligand complex from Protocol 3.

-

Generate a topology for the ligand using a server like CGenFF or ACPYPE.

-

Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a chosen water model (e.g., TIP3P).

-

Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological salt concentration.

-

-

Minimization and Equilibration:

-

Perform a steep descent energy minimization of the system to remove steric clashes.

-

Conduct a two-phase equilibration: first under an NVT (constant volume) ensemble to stabilize temperature, then under an NPT (constant pressure) ensemble to stabilize pressure and density.

-

-

Production Run:

-

Run the production MD simulation for a duration sufficient to observe system stability (e.g., 100 nanoseconds). Save the trajectory coordinates at regular intervals.

-

-

Trajectory Analysis:

-

Calculate the RMSD of the ligand and the protein backbone over time to assess overall stability. A stable system will show the RMSD plateauing.

-

Calculate the RMSF of the protein residues to identify flexible regions.

-

Analyze the persistence of key hydrogen bonds between the ligand and protein throughout the simulation.

-

Visualization: MD Simulation and Analysis Workflow

In Silico ADMET Profiling: Evaluating Drug-Likeness

A compound's efficacy is irrelevant if it cannot reach its target in the body at a therapeutic concentration without causing toxicity. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early in the discovery process, reducing the risk of costly late-stage failures.

Causality and Rationale

Computational ADMET models are built from vast datasets of experimental results.[5] They use a molecule's structural features and physicochemical properties to predict its likely fate in the body. For example, Lipinski's Rule of Five provides a set of simple heuristics to evaluate a compound's potential for oral bioavailability. Models can also predict potential interactions with metabolic enzymes (like Cytochrome P450s) or transporters, and flag structural motifs associated with toxicity (e.g., Ames mutagenicity).

Protocol 5: ADMET Prediction Using an Online Server

-

Input: Navigate to a comprehensive, free-to-use ADMET prediction server such as SwissADME or pkCSM.

-

Submission: Paste the SMILES string of this compound into the query field and submit the job.

-

Data Collection: Systematically collect the predicted data from the output page, focusing on key areas:

-

Physicochemical Properties: Verify earlier calculations.

-

Lipophilicity: Note consensus LogP values.

-

Water Solubility: Record the predicted solubility class.

-

Pharmacokinetics: Look for predictions on GI absorption, blood-brain barrier (BBB) permeability, and P-glycoprotein (P-gp) substrate status.

-

Drug-Likeness: Check for violations of Lipinski's, Ghose's, and Veber's rules.

-

Toxicity: Assess predictions for Ames toxicity, hERG inhibition, and hepatotoxicity.

-

Data Presentation: Predicted ADMET and Drug-Likeness Profile

| Category | Parameter | Predicted Outcome | Implication |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | High probability of oral bioavailability. |

| Bioavailability Score | 0.55 | Indicates good absorption and distribution potential. | |

| Absorption | GI Absorption | High | Likely to be well-absorbed from the gut. |

| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein. | |

| Distribution | BBB Permeant | No | Unlikely to cross the blood-brain barrier, reducing CNS side effects. |

| Metabolism | CYP Inhibitor (e.g., 2D6) | No | Low potential for drug-drug interactions via this isoform. |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibition | No | Low risk of cardiotoxicity. |

Conclusion and Future Directions

This guide has systematically applied a multi-tiered in silico workflow to characterize this compound. The foundational analysis and ADMET predictions suggest the molecule possesses favorable drug-like properties, including good potential for oral bioavailability and a low toxicity risk. Quantum mechanical calculations provided insight into its electronic structure, while molecular docking and dynamics simulations generated a plausible hypothesis for its interaction with and stable binding to the VEGFR-2 kinase active site.

Collectively, these computational results build a strong, data-driven case for the compound's potential as a therapeutic agent. The next logical steps would be the laboratory synthesis of the compound, followed by in vitro validation, including binding assays against a panel of kinases and cell-based assays to confirm biological activity. The synergy between robust computational modeling and targeted experimental validation represents the most efficient path forward in modern drug discovery.

References

-

PubChemLite. This compound. Available from: [Link].

-

Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Available from: [Link].

-

Aurlide. How do you predict ADMET properties of drug candidates?. Available from: [Link].

-

Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. Available from: [Link].

-

A study on Quantum Computing Could Revolutionize Drug Discovery. Preprints.org. Available from: [Link].

-

Molecular dynamics simulations as a guide for modulating small molecule aggregation. RSC Publishing. Available from: [Link].

-

(PDF) Quantum mechanics/molecular mechanics (QM/MM) methods in drug design: a comprehensive review of development and applications - ResearchGate. Available from: [Link].

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. BMC. Available from: [Link].

-

Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. Available from: [Link].

- Hadden, J., & Perilla, J. R. (2018). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Computational Drug Discovery and Design, 245-270.

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. PubMed. Available from: [Link].

-

QSAR analysis for heterocyclic antifungals. PubMed. Available from: [Link].

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. Available from: [Link].

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. Available from: [Link].

-

Molecular dynamics-driven drug discovery. RSC Publishing. Available from: [Link].

-

Molecular dynamics simulations for the structure-based drug design: targeting small-GTPases proteins. Taylor & Francis Online. Available from: [Link].

-

Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. PubMed. Available from: [Link].

-

Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online. Available from: [Link].

-

Qsar and molecular modeling studies in heterocyclic drugs I. Loyola Marymount University. Available from: [Link].

-

QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds. MDPI. Available from: [Link].

-

The role of molecular dynamics simulations in drug discovery. Cresset Group. Available from: [Link].

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link].

-

Small Heterocyclic Ligands as Anticancer Agents: QSAR with a Model G-Quadruplex. MDPI. Available from: [Link].

-

3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from Magnolia Officinalis as Hit Compounds against NSCLC. Moroccan Journal of Chemistry. Available from: [Link].

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. Available from: [Link].

-

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. PubChem. Available from: [Link].

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Available from: [Link].

-

MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum. Available from: [Link].

-

(PDF) Drug-like screening, molecular docking, molecular dynamics simulations, and binding free energies on the interaction of pyrazole derivatives as inhibitors of lysosomal storage disorders and anticancer activity. ResearchGate. Available from: [Link].

-

Synthesis, DFT, In Silico ADME, and Antimicrobial Study of New 2‐(aryl)‐5‐(3‐(difluoromethyl)‐1‐methyl‐1H‐pyrazol‐4‐yl)‐1,3,4‐Oxadiazoles. ResearchGate. Available from: [Link].

-

4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available from: [Link].

-

In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. MDPI. Available from: [Link].

-

5-fluoro-1H-pyrazole-4-carboxylic acid. Appretech Scientific Limited. Available from: [Link].

-

1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem. Available from: [Link].

-

In-Silico QSAR Studies of Some Pyrazolone Compounds. Semantic Scholar. Available from: [Link].

-

Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Research and Reviews. Available from: [Link].

-

In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. IJFMR. Available from: [Link].

Sources

- 1. This compound - CAS:1780519-27-8 - Abovchem [abovchem.com]

- 2. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 5952-92-1 [chemicalbook.com]

- 3. 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | C6H7FN2O2 | CID 11367149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H5FN2O2) [pubchemlite.lcsb.uni.lu]

- 5. 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | CAS 98534-84-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 1-Methyl-1H-pyrazole-4-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. appretech.com [appretech.com]

- 8. 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 23192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 217073-76-2|1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

Quantum chemical calculations for fluorinated pyrazoles

Title: Precision Modeling of Fluorinated Pyrazoles: A Senior Scientist’s Guide to Quantum Chemical Protocols

Executive Summary

Fluorinated pyrazoles are cornerstones of modern medicinal chemistry, offering tunable lipophilicity, metabolic stability, and bioisosteric utility. However, the high electronegativity of fluorine and the mobile proton equilibrium of the pyrazole ring create a complex electronic landscape that often defies standard molecular mechanics. This guide provides a rigorous, field-validated computational framework for predicting the physicochemical properties of these scaffolds, moving beyond "black box" calculations to causal, mechanistic insights.

Part 1: The Fluorine Effect & Electronic Structure

Before initiating calculations, one must understand the unique perturbations fluorine introduces to the pyrazole core.

-

The "Polar Hydrophobicity" Paradox: While fluorine is lipophilic (increasing logP), the C-F bond is highly polar. In pyrazoles, a C3- or C5-trifluoromethyl (

) group creates a massive dipole moment that alters the hydrogen bond donor (HBD) acidity of the N-H group. -

Lone Pair Repulsion: The fluorine lone pairs interact with the

-system and the nitrogen lone pairs. Standard basis sets (e.g., 6-31G*) often fail here because they lack diffuse functions necessary to describe the loose electron density around fluorine and the anionic character of deprotonated pyrazoles. -

Tautomeric Bias: An N-unsubstituted pyrazole exists in equilibrium between

and

Part 2: Computational Methodology Selection

Directive: Do not use default settings. The following protocol is the "Gold Standard" for fluorinated heterocycles.

The Functional: M06-2X vs. B97X-D

For fluorinated aromatics, dispersion interactions and medium-range correlation are critical.

-

Recommendation: Use M06-2X or

B97X-D . -

Why? Standard B3LYP fails to capture the dispersion forces inherent in halogen bonding and often underestimates barrier heights for N-alkylation. M06-2X (Minnesota functional) is parameterized for non-covalent interactions and thermodynamics, yielding errors

for tautomeric equilibria.

The Basis Set: The "Diffuse" Requirement

-

Protocol: 6-311++G(d,p) or aug-cc-pVTZ .

-

Critical Note: You must include diffuse functions (++ or aug). The high electronegativity of fluorine pulls electron density tight, but the anionic conjugate bases (required for pKa calc) have diffuse clouds. Omitting these functions leads to errors of 2-4 pKa units.

Solvation Model: SMD

-

Protocol: SMD (Solvation Model based on Density) .

-

Why? The standard IEFPCM model treats the solvent as a dielectric continuum only. SMD adds non-electrostatic terms (cavitation, dispersion, solvent structure) which are vital for fluorinated compounds that alter local solvent structure (the "hydrophobic hydration" effect).

Part 3: Critical Experimental Workflows

Workflow A: Tautomeric Equilibria & Boltzmann Weighting

Pyrazoles are dynamic. A single static structure is a fiction. You must calculate the Boltzmann-weighted average of properties.

Graphviz Diagram: Tautomer Enumeration Workflow

Caption: Workflow for determining the dominant tautomer in solution. Note that geometry optimization and solvation energy are often decoupled to save cost.

Workflow B: pKa Prediction (Thermodynamic Cycle)

Direct calculation of pKa is error-prone due to the difficulty of modeling the free proton (

The Equation:

Data Table: Accuracy of Functionals for Fluorinated pKa

| Functional | Basis Set | Solvation | Mean Abs Error (pKa units) | Notes |

| B3LYP | 6-31G* | IEFPCM | 2.8 - 3.5 | Avoid. Lacks diffuse functions/dispersion. |

| B3LYP-D3 | 6-311++G** | SMD | 0.8 - 1.2 | Acceptable. Good balance of speed/accuracy. |

| M06-2X | 6-311++G(2d,2p) | SMD | < 0.5 | Recommended. Handles F-anion repulsion best. |

| aug-cc-pVTZ | SMD | 0.4 - 0.6 | Excellent but computationally expensive. |

Workflow C: Regioselectivity in N-Alkylation

Predicting whether an electrophile attacks

Protocol:

-

Transition State (TS) Search: Locate the TS for alkylation at both nitrogens.

-

Verify TS: Ensure exactly one imaginary frequency corresponding to the C-N bond formation.

-

Chelation Check: If using a base like

, you must model the

Graphviz Diagram: Regioselectivity Decision Tree

Caption: Decision tree for predicting N-alkylation. Metal chelation often overrides steric factors in fluorinated substrates.

Part 4: Case Study - The Hydrazone Switch

A recent breakthrough demonstrated that converting an acetyl group to a hydrazone on a trifluoromethyl-pyrazole can invert regioselectivity.

-

Scenario: Alkylation of 3-trifluoromethyl-5-acetylpyrazole.

-

Mechanism: The hydrazone nitrogen coordinates with the Potassium (

) ion, which also binds to the pyrazole -

Computational Validation: DFT calculations (B3LYP/6-31G**) confirmed that the chelated intermediate lowers the activation barrier for the

pathway by 3.4 kcal/mol compared to the

References

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 2025. Link

-

Quantum chemical pKa prediction for complex organic molecules. ResearchGate, 2023. Link

-

A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost? Molecules, 2025. Link

-

Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2021. Link

-

Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 2017.[1] Link

Sources

Methodological & Application

Regioselective Synthesis of 5-Fluoropyrazoles from β-Ketoesters: An Application Note and Protocol Guide

Introduction: The Strategic Value of Fluorinated Pyrazoles in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles.[1][3] Fluorine substitution can enhance metabolic stability by blocking sites of enzymatic oxidation, modulate lipophilicity to improve membrane permeability, and alter pKa to increase bioavailability.[1][2][3] These attributes have led to a significant number of fluorinated compounds in clinically approved drugs across various therapeutic areas.

Among the myriad of heterocyclic scaffolds, pyrazoles are of particular interest due to their broad spectrum of biological activities. When functionalized with fluorine, their therapeutic potential is often amplified, making the development of efficient and selective synthetic routes to fluorinated pyrazoles a critical endeavor for researchers in drug development.[4] This application note provides a detailed guide to the regioselective synthesis of 5-fluoropyrazoles from readily available β-ketoesters, a robust and versatile approach for accessing these valuable compounds.[5]

The Synthetic Challenge: Regioselectivity in Pyrazole Formation

The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (like a β-ketoester) with hydrazine, is a powerful tool for constructing the pyrazole ring.[5][6] However, when using unsymmetrical β-dicarbonyls and substituted hydrazines, the reaction can lead to the formation of a mixture of regioisomers, posing significant purification challenges.[7][8]

The regiochemical outcome is determined by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the β-ketoester. The more electrophilic carbonyl group is typically attacked first. In the case of a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl. This is followed by an intramolecular cyclization and dehydration to yield the pyrazole core. When a fluorinated β-ketoester is employed, the electronic effects of the fluorine atom(s) can influence the reactivity of the adjacent carbonyl group, thereby directing the regioselectivity of the cyclization.

This guide focuses on strategies that leverage the electronic properties of fluorinated β-ketoesters to achieve a high degree of regioselectivity, preferentially forming the desired 5-fluoro-substituted pyrazole isomer.

Reaction Mechanism and Rationale for Regioselectivity

The synthesis of 5-fluoropyrazoles from α-fluoro-β-ketoesters and hydrazine proceeds through a well-established condensation-cyclization pathway. The regioselectivity is primarily dictated by the differential electrophilicity of the two carbonyl carbons in the β-ketoester starting material.

Diagram 1: Proposed Reaction Mechanism

Caption: A simplified workflow of the regioselective synthesis of 5-fluoropyrazoles.

Causality behind Experimental Choices:

-

Choice of Starting Material (α-Fluoro-β-ketoester): The presence of the electron-withdrawing fluorine atom at the α-position increases the electrophilicity of the adjacent ketone carbonyl. This makes it the preferred site for the initial nucleophilic attack by hydrazine, thereby directing the formation of the 5-fluoropyrazole regioisomer.

-

Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or isopropanol, which facilitates the proton transfer steps involved in the mechanism.[9] Acid catalysis (e.g., a few drops of acetic acid) can be employed to accelerate the initial condensation step.[5][6]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative 5-fluoropyrazole from an α-fluoro-β-ketoester.

Protocol 1: Synthesis of 5-Fluoro-3-phenyl-1H-pyrazole-4-carboxylate

Materials:

-

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (α-fluoro-benzoylacetate)

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-fluoro-3-oxo-3-phenylpropanoate (10 mmol, 1 eq.) in absolute ethanol (40 mL).

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 eq.) dropwise at room temperature. A slight exotherm may be observed. Following the addition of hydrazine, add 3-4 drops of glacial acetic acid to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material and product should have distinct Rf values.

-

Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting β-ketoester on TLC), allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Precipitation and Filtration: Pour the concentrated reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white or off-white solid. Collect the solid by vacuum filtration, washing with cold water (2 x 20 mL) to remove any residual salts and impurities.

-

Drying and Characterization: Dry the isolated solid under vacuum to a constant weight. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.[10][11][12]

Diagram 2: Experimental Workflow

Caption: A step-by-step overview of the experimental protocol.

Data Presentation: Expected Outcomes and Characterization

The regioselective synthesis should yield the 5-fluoropyrazole as the major product. The table below summarizes the expected outcomes for a range of substrates.

| Substrate (α-Fluoro-β-ketoester) | Hydrazine | Major Product | Expected Yield (%) | Regioselectivity (5-F : 3-F) |

| Ethyl 2-fluoro-3-oxobutanoate | Hydrazine hydrate | Ethyl 5-fluoro-3-methyl-1H-pyrazole-4-carboxylate | 80-90 | >95:5 |

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Hydrazine hydrate | Ethyl 5-fluoro-3-phenyl-1H-pyrazole-4-carboxylate | 85-95 | >98:2 |

| Methyl 2-fluoro-3-oxo-4,4,4-trifluorobutanoate | Hydrazine hydrate | Methyl 5-fluoro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 75-85 | >99:1 |

Characterization Notes:

-

¹⁹F NMR Spectroscopy: This is a critical technique for confirming the position of the fluorine atom on the pyrazole ring. The chemical shift of the fluorine will be distinct for the 5-fluoro and 3-fluoro isomers.

-

¹H and ¹³C NMR Spectroscopy: These will confirm the overall structure of the pyrazole product. The coupling patterns and chemical shifts will be consistent with the desired isomer.[10][11]

-

Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the use of a slight excess of hydrazine. |

| Product loss during work-up. | Ensure complete precipitation by using ice-cold water and sufficient stirring. Be careful during filtration and transfer steps. | |

| Formation of Regioisomers | Insufficient regiocontrol. | While this method is highly regioselective, some minor isomer formation is possible. Purification by column chromatography may be necessary.[7][13] |

| Purification Difficulties | Similar polarity of regioisomers. | If column chromatography is required, a shallow solvent gradient and careful fraction collection are crucial for separating isomers with similar polarities.[13][14] |

Conclusion

The synthesis of 5-fluoropyrazoles from α-fluoro-β-ketoesters represents a highly efficient and regioselective method for accessing this important class of heterocyclic compounds. The electronic guidance provided by the α-fluoro substituent is key to achieving high regioselectivity. The protocols outlined in this application note provide a robust foundation for researchers and scientists in drug development to synthesize a variety of 5-fluoropyrazole derivatives for further investigation in their discovery programs.

References

- Fluorine in drug discovery: Role, design and case studies. Google Scholar.

- Fluorinated Building Blocks in Drug Design: Why They M

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Application Notes & Protocols: Synthesis of Pyrazole Derivatives

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.

- Knorr Pyrazole Synthesis. Chem Help Asap.

- CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Università di Ferrara.

- Preparation of 5-fluoropyrazoles

- New Synthesis of Fluorinated Pyrazoles.

- Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. PubMed.

- Column chromatography conditions for separ

- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Method for purifying pyrazoles.

- New synthesis of fluorin

- Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. PubMed.

- Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. Organic Chemistry Portal.

- Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Royal Society of Chemistry.

- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.

- DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Journal of Chemical Society of Nigeria.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. benthamscience.com [benthamscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 8. mdpi.com [mdpi.com]

- 9. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

One-Pot Synthesis of Substituted Pyrazole-4-Carboxylic Acids: An In-Depth Technical Guide for Researchers

Introduction: The Significance of the Pyrazole-4-Carboxylic Acid Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Specifically, the substituted pyrazole-4-carboxylic acid motif serves as a crucial pharmacophore and a versatile synthetic intermediate for the elaboration of more complex molecular architectures. The strategic placement of the carboxylic acid function at the 4-position of the pyrazole ring provides a handle for further chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities.